2-Amino-5-methylthiazole
Overview
Description
2-Amino-5-methylthiazole is a compound that has been the subject of various studies due to its potential therapeutic applications and interesting chemical properties. It is a derivative of 2-aminothiazole, a molecule that serves as a cornerstone for the synthesis of many biologically active compounds, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and intermediates in the synthesis of antibiotics . The molecule contains an amino group and a methyl group attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of 2-amino-5-methylthiazole has been explored using various starting materials and methods. One approach involves the use of 1,2,3-trichloropropane, which undergoes a series of reactions including reaction with sodium hydroxide, potassium thiocyanide, isomerization, reaction with ammonia hydroxide, and cyclization to yield 2-amino-5-methylthiazole . This method has been optimized to increase the overall yield from 24.6% to 41.3%. Additionally, 2-aminothiazoles have been used as leads for therapeutic agents against prion diseases, with modifications to improve potency and physicochemical properties .
Molecular Structure Analysis
The molecular structure of 2-amino-5-methylthiazole derivatives has been studied through various techniques, including X-ray crystallography. For instance, cobalt(II) and silver(I) complexes with 2-amino-5-methylthiazole have been synthesized, and their structures confirmed by single-crystal X-ray analysis . These studies reveal that the coordination behavior of the aminothiazole derivatives is consistent, coordinating to the metal center through the endocyclic nitrogen atom.
Chemical Reactions Analysis
2-Amino-5-methylthiazole and its derivatives exhibit interesting reactivity due to the presence of nucleophilic centers in the molecule. The reactions of 2-aminothiazoles with superelectrophilic compounds have been studied, demonstrating that these molecules can behave preferentially as carbon rather than nitrogen nucleophiles . Additionally, the synthesis of various derivatives has been explored, such as the preparation of N,N-disubstituted 2-aminothiazole-5-carbaldehydes and their structural features .
Physical and Chemical Properties Analysis
The solubility of 2-amino-5-methylthiazole in various organic solvents has been determined using the isothermal saturation method. The solubility increases with temperature and varies depending on the solvent, with the highest solubility observed in methanol . Furthermore, the physical and chemical properties of 2-aminothiazole derivatives have been investigated, including their biological activities. These compounds have been found to possess antimicrobial potency, enzyme inhibition capabilities, and free radical scavenging ability .
Scientific Research Applications
Coordination Chemistry and Biological Activity
2-Amino-5-methylthiazole has been utilized in the synthesis of cobalt(II) and silver(I) complexes. These complexes exhibit antimicrobial potency against various bacteria and have been studied for their role as enzyme inhibitors and free radical scavengers. The coordination behavior of 2-amino-5-methylthiazole in these complexes is significant, as it binds to the metal center through an endocyclic N atom. This makes the molecule biologically important and plays a role in establishing the supramolecular network (Khan et al., 2019).
Therapeutic Leads for Prion Diseases
2-Aminothiazoles, including 2-amino-5-methylthiazole, are explored as therapeutic leads for prion diseases. They have shown antiprion activity in prion-infected neuroblastoma cell lines. Structure-activity studies on these molecules have led to the identification of compounds that are orally absorbed and achieve high brain concentrations, making them promising candidates in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).
Solubility and Thermodynamic Modelling
The solubility of 2-amino-5-methylthiazole in various organic solvents has been determined, and its solubility behavior has been correlated using different models. This research provides insights into the thermodynamic properties of the compound in solution, which is crucial for its applications in different scientific fields (Chen et al., 2017).
Antimicrobial and Antifungal Effects
The derivatives of 2-amino-5-methylthiazole have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the understanding of the biological activities of these compounds and their potential use in medical and veterinary applications (Ohloblina et al., 2022).
Antioxidant Activity
2-Amino-5-methylthiazole derivatives have been studied for their antioxidant efficacy using molecular docking and in vitro studies. The research helps in understanding the antioxidant properties of these compounds and their potential application in therapeutic areas (Hossan, 2020).
Safety And Hazards
2-Amino-5-methylthiazole is harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers 2-Amino-5-methylthiazole has been mentioned in several papers. For instance, it has been discussed in the context of anticancer drug discovery . It is also a fundamental part of some clinically applied anticancer drugs .
properties
IUPAC Name |
5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABFMPMKJGSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223329 | |
Record name | 2-Amino-5-methyl-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylthiazole | |
CAS RN |
7305-71-7 | |
Record name | 2-Amino-5-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7305-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Meloxicam related compound B | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305717 | |
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Record name | 2-Amino-5-methylthiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523150 | |
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Record name | 2-Amino-5-methyl-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Thiazolamine, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-METHYL-THIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RAB78AF2P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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